molecular formula C12H16N4O B12542099 N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide CAS No. 652139-79-2

N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide

Cat. No.: B12542099
CAS No.: 652139-79-2
M. Wt: 232.28 g/mol
InChI Key: VQQDLVAJOYBLQT-UHFFFAOYSA-N
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Description

N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a cyano group, and a glycinamide moiety, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3-cyanophenylboronic acid pinacol ester with N,N~2~,N~2~-trimethylglycinamide under microwave-assisted conditions . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis, which allows for the rapid and efficient production of significant quantities. The use of continuous flow reactors can further enhance the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-3-cyanophenyl)-N,N~2~,N~2~-trimethylglycinamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial applications.

Properties

CAS No.

652139-79-2

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

N-(4-amino-3-cyanophenyl)-2-(dimethylamino)-N-methylacetamide

InChI

InChI=1S/C12H16N4O/c1-15(2)8-12(17)16(3)10-4-5-11(14)9(6-10)7-13/h4-6H,8,14H2,1-3H3

InChI Key

VQQDLVAJOYBLQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N(C)C1=CC(=C(C=C1)N)C#N

Origin of Product

United States

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